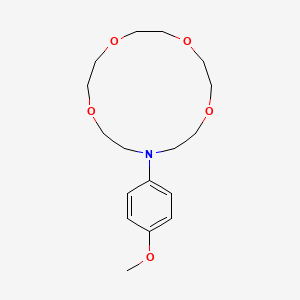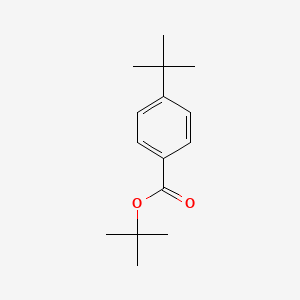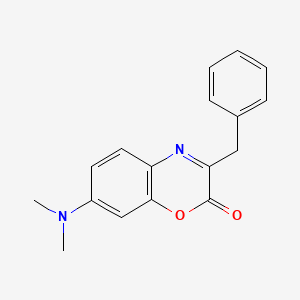phosphanium chloride CAS No. 90709-31-2](/img/structure/B14349913.png)
[4-(Dimethylamino)butyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)butylphosphanium chloride: is a quaternary phosphonium salt. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction. The presence of the dimethylamino group and the triphenylphosphonium moiety imparts unique chemical properties to this compound, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction can be represented as follows:
Ph3P+Cl−(CH2)4−N(CH3)2→[Ph3P−(CH2)4−N(CH3)2]+Cl−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile or toluene.
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)butylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, especially in the formation of ylides for the Wittig reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly employed.
Addition: The formation of ylides typically involves strong bases like n-butyllithium.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Addition: Alkenes (via the Wittig reaction).
科学研究应用
Chemistry:
Wittig Reaction: The compound is used to generate ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Catalysis: It can act as a phase-transfer catalyst in various organic reactions.
Biology:
Antimicrobial Activity: Some studies suggest that quaternary phosphonium salts exhibit antimicrobial properties, making them potential candidates for biological applications.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited in drug delivery systems.
Industry:
Polymer Synthesis: It is used in the synthesis of phosphorus-containing polymers, which have applications in flame retardants and other materials.
作用机制
The primary mechanism of action for 4-(Dimethylamino)butylphosphanium chloride involves the formation of ylides. The phosphonium center acts as a nucleophile, attacking electrophilic carbonyl compounds to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylide.
相似化合物的比较
- 4-(Dimethylamino)benzylphosphonium bromide
- 4-(Dimethylamino)phenylphosphonium chloride
Comparison:
- Uniqueness: 4-(Dimethylamino)butylphosphanium chloride is unique due to its butyl chain, which provides different steric and electronic properties compared to benzyl or phenyl analogs.
- Reactivity: The presence of the butyl chain can influence the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While similar compounds may also be used in the Wittig reaction, the specific structure of 4-(Dimethylamino)butylphosphanium chloride can offer distinct advantages in terms of solubility and reaction conditions.
属性
CAS 编号 |
90709-31-2 |
|---|---|
分子式 |
C24H29ClNP |
分子量 |
397.9 g/mol |
IUPAC 名称 |
4-(dimethylamino)butyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H29NP.ClH/c1-25(2)20-12-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
COQOSDMPZRGDPN-UHFFFAOYSA-M |
规范 SMILES |
CN(C)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)




![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)







